molecular formula C13H18BBrO2 B6323634 2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane CAS No. 2096996-15-3

2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

Cat. No. B6323634
CAS RN: 2096996-15-3
M. Wt: 297.00 g/mol
InChI Key: COZUGVRQPUREDC-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, also known as 2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane, is a boron-containing compound with a variety of applications in scientific research and laboratory experiments. This compound has a unique structure, with a bromine atom in the center and three methyl groups connected to the boron atom. This compound has been studied extensively in recent years due to its potential applications in various fields.

Mechanism of Action

2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinanedioxaborinane is a boron-containing compound that is able to form strong bonds with other molecules. The boron atom in this compound is able to act as a Lewis acid, which means that it is able to accept electrons from other molecules and form a bond. This allows the compound to form strong bonds with other molecules, such as amines and alcohols. In addition, the methyl groups on the boron atom can act as a Lewis base, which means that they can donate electrons to other molecules and form a bond. This allows the compound to form strong bonds with other molecules, such as carboxylic acids and other boron-containing compounds.
Biochemical and Physiological Effects
2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinanedioxaborinane has been studied for its potential biochemical and physiological effects. This compound has been shown to have antioxidant activity, which means that it can protect cells from damage caused by free radicals. In addition, this compound has been shown to have anti-inflammatory activity, which means that it can reduce inflammation in the body. Finally, this compound has been shown to have neuroprotective activity, which means that it can protect neurons from damage caused by toxins and other environmental factors.

Advantages and Limitations for Lab Experiments

2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinanedioxaborinane has a variety of advantages and limitations for use in laboratory experiments. One of the main advantages of this compound is that it is relatively easy to synthesize, which makes it a useful reagent for a variety of laboratory experiments. In addition, this compound is relatively stable, which makes it suitable for use in a variety of laboratory experiments. However, this compound is relatively expensive, which can limit its use in some laboratory experiments. In addition, this compound can be toxic if it is not handled properly, which can limit its use in some laboratory experiments.

Future Directions

2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinanedioxaborinane has a variety of potential future directions. One potential future direction is to use this compound as a catalyst for the synthesis of other boron-containing compounds, such as boronic acids and boronate esters. In addition, this compound could be used as a reagent for the synthesis of other organic compounds, such as amino acids and peptides. Finally, this compound could be used as a ligand in coordination chemistry, as well as a reagent in the synthesis of boron-containing polymers.

Synthesis Methods

2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinanedioxaborinane can be synthesized from 4-bromo-3-methylphenol and trimethyl borate. The reaction is a nucleophilic substitution reaction, in which the bromine atom of the 4-bromo-3-methylphenol is replaced by the borate anion. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction proceeds in the presence of an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid. The reaction is complete when the reaction mixture is heated to reflux temperature and the desired product is isolated by filtration.

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinanedioxaborinane has a variety of applications in scientific research. It has been used as a catalyst for the synthesis of a variety of organic compounds, including amino acids and peptides. 2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinanedioxaborinane has also been used as a reagent for the synthesis of boron-containing compounds, such as boronic acids and boronate esters. In addition, this compound has been used as a ligand in coordination chemistry, as well as a reagent in the synthesis of boron-containing polymers.

properties

IUPAC Name

2-(4-bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BBrO2/c1-9-7-11(5-6-12(9)15)14-16-10(2)8-13(3,4)17-14/h5-7,10H,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZUGVRQPUREDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(CC(O1)(C)C)C)C2=CC(=C(C=C2)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BBrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromo-3-methylphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane

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